molecular formula C9H5Cl5O2 B14158374 2-[(Pentachlorophenoxy)methyl]oxirane CAS No. 3770-85-2

2-[(Pentachlorophenoxy)methyl]oxirane

Katalognummer: B14158374
CAS-Nummer: 3770-85-2
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: PFDCHZHXWKDTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pentachlorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H5Cl5O2 It is an oxirane derivative, which means it contains a three-membered ring structure with one oxygen atom and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentachlorophenoxy)methyl]oxirane typically involves the reaction of pentachlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pentachlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[(Pentachlorophenoxy)methyl]oxirane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Pentachlorophenoxy)methyl]oxirane involves the interaction of the oxirane ring with nucleophiles. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)oxirane: Similar in structure but with a single chlorine atom.

    2-(Bromomethyl)oxirane: Contains a bromine atom instead of chlorine.

    2-(Fluoromethyl)oxirane: Contains a fluorine atom instead of chlorine.

Uniqueness

2-[(Pentachlorophenoxy)methyl]oxirane is unique due to the presence of multiple chlorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where such properties are desired .

Eigenschaften

CAS-Nummer

3770-85-2

Molekularformel

C9H5Cl5O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-[(2,3,4,5,6-pentachlorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H5Cl5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2

InChI-Schlüssel

PFDCHZHXWKDTRX-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.